Cas no 588-56-7 (N,n-dimethylethanamine)

N,n-dimethylethanamine structure

商品名:N,n-dimethylethanamine

N,n-dimethylethanamine 化学的及び物理的性質

名前と識別子

-

- N,n-dimethylethanamine

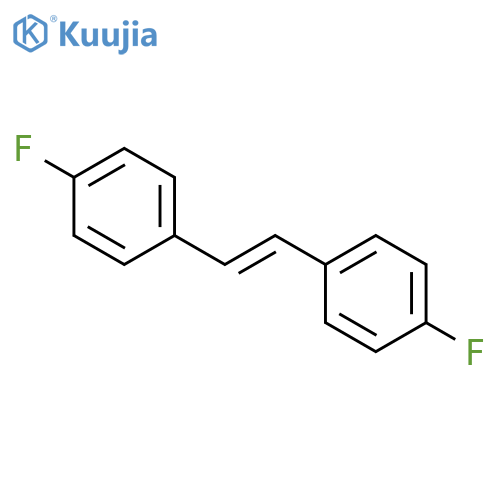

- (E)-4,4'-difluorostilbene

- 4,4'-difluorostilbene

- trans-4,4'-difluorostilbene

- CARBANILIC ACID, p-CHLORO-, DIESTER with DI(2-PYRIDYL)ETHYLENE

- AC1MHVWF

- (E)-1,2-Bis-(4-chlor-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-aethen

- BRN 0068460

- (E)-1,2-bis-(4-chloro-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-ethene

- (E)-4'4'-difluorostilbene

- (E)-1,2-bis(4-fluorophenyl)ethene

- Di(2-pyridyl)vinylene p-chlorocarbanilate

- (E)-1,2-di(4-fluorophenyl)ethene

- LS-50980

- 4-23-00-03178 (Beilstein Handbook Reference)

- p,p'-difluorostilbene

- (E)-4,4'-difluorostilbene; 4,4'-difluorostilbene; trans-4,4'-difluorostilbene; CARBANILIC ACID, p-CHLORO-, DIESTER with DI(2-PYRIDYL)ETHYLENE; AC1MHVWF; (E)-1,2-Bis-(4-chlor-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-aethen; BRN 0068460; (E)-1,2-bis-(4-chloro-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-ethene; (E)-4'4'-difluorostilbene; (E)-1,2-bis(4-fluorophenyl)ethene; Di(2-pyridyl)vinylene p-chlorocarbanilate; (E)-1,2-di(4-fluorophenyl)ethene;

- 1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene

- Z2050053037

- CHEMBL2261004

- MFCD04971240

- 588-56-7

- 4,4'-Difluorostilbene, 95%

- 27764-15-4

- SCHEMBL700052

- SCHEMBL700051

-

- インチ: InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+

- InChIKey: RBKOGNMZDLWKCL-OWOJBTEDSA-N

- ほほえんだ: C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F

計算された属性

- せいみつぶんしりょう: 216.0751

- どういたいしつりょう: 216.07505664g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

N,n-dimethylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB278086-1g |

4,4'-Difluorostilbene, 95%; . |

588-56-7 | 95% | 1g |

€1280.00 | 2024-04-17 |

N,n-dimethylethanamine 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

588-56-7 (N,n-dimethylethanamine) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:588-56-7)N,n-dimethylethanamine

清らかである:99%

はかる:1g

価格 ($):758.0